molecular formula C27H19ClN2O2 B5088024 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide

Cat. No.: B5088024
M. Wt: 438.9 g/mol
InChI Key: BPCMOVVMTUXOPF-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide is a complex organic compound characterized by its benzoxazole core structure and diphenylacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. Subsequent chlorination and acylation steps are then employed to introduce the chlorophenyl and diphenylacetamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzoxazole core makes it a valuable intermediate in the design of new pharmaceuticals and materials.

Biology: The biological applications of this compound include its potential use as an antimicrobial or anticancer agent. Studies have shown that benzoxazole derivatives exhibit activity against various bacterial and fungal strains, as well as cancer cells.

Medicine: In medicine, this compound could be explored for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, leading to the modulation of biological pathways. The diphenylacetamide group enhances the compound's binding affinity and selectivity, making it effective in its intended applications.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole core structure but differ in their substituents and functional groups.

  • Diphenylacetamide derivatives: These compounds have the diphenylacetamide group but may have different aromatic or heterocyclic cores.

Uniqueness: N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide is unique due to its combination of the benzoxazole core and the diphenylacetamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2/c28-21-16-15-20(27-30-22-13-7-8-14-24(22)32-27)17-23(21)29-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCMOVVMTUXOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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